molecular formula C28H32N2 B12527740 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine CAS No. 727739-86-8

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12527740
CAS No.: 727739-86-8
M. Wt: 396.6 g/mol
InChI Key: ZMQSSNUXQGURAB-UHFFFAOYSA-N
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Description

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes three propyl groups and two phenyl groups attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, such as a substituted pyridine, with appropriate reagents under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 3,7-Diphenyl-2,4,6-tripropyl-1H-pyrrolo[3,2-c]pyridine

Uniqueness

2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications, such as in the development of novel materials and therapeutic agents .

Properties

CAS No.

727739-86-8

Molecular Formula

C28H32N2

Molecular Weight

396.6 g/mol

IUPAC Name

3,7-diphenyl-2,4,6-tripropyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C28H32N2/c1-4-13-22-25(20-16-9-7-10-17-20)27-24(15-6-3)29-23(14-5-2)26(28(27)30-22)21-18-11-8-12-19-21/h7-12,16-19,30H,4-6,13-15H2,1-3H3

InChI Key

ZMQSSNUXQGURAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N=C(C(=C2N1)C3=CC=CC=C3)CCC)CCC)C4=CC=CC=C4

Origin of Product

United States

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